molecular formula C14H21BrN2O3 B581162 4-Bromo-2-nitro-5-(octyloxy)aniline CAS No. 1255574-47-0

4-Bromo-2-nitro-5-(octyloxy)aniline

Cat. No.: B581162
CAS No.: 1255574-47-0
M. Wt: 345.237
InChI Key: XPZPTCBPSUTRHV-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-5-octyloxyaniline is a chemical compound with the molecular formula C16H24BrNO3 . It is a nitroaniline derivative with a bromine atom and an octyloxy group attached to the benzene ring. This chemical is commonly used in the synthesis of various pharmaceuticals, dyes, and polymers .


Synthesis Analysis

The synthesis of 4-Bromo-2-nitro-5-octyloxyaniline involves several steps . The process begins with the addition of an acetyl group to aniline, which prevents oxidation and directs substitution to the para position. A second substitution occurs at the position ortho to the carbon carrying the acetamido group. The amide function is then hydrolyzed to yield the desired 4-bromo-2-nitroaniline .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-nitro-5-octyloxyaniline is represented by the formula C14H21BrN2O3 . The InChI code for this compound is 1S/C14H21BrN2O3/c1-2-3-4-5-6-7-8-20-14-10-12(16)13(17(18)19)9-11(14)15/h9-10H,2-8,16H2,1H3 .

Scientific Research Applications

Dendrimer Synthesis and Self-Assembly

4-(n-Octyloxy)aniline, a component related to 4-Bromo-2-nitro-5-(octyloxy)aniline, has been utilized in the creation of G-2 melamine-based dendrimers. These dendrimers exhibit notable self-organizing behavior in solution and can self-assemble into nano-aggregates. This research highlights the compound's relevance in the synthesis of complex dendritic structures and its implications for materials science and nanotechnology (Morar et al., 2018).

Electrochromic Materials

The compound has been involved in the synthesis and characterization of novel electrochromic materials. These materials show promising applications due to their outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region. This indicates potential uses in electrochromic devices and smart windows (Li et al., 2017).

Nonlinear Optics

Derivatives of 4-(ω-hydroxyalkyloxy)-N-(5-nitro-2-thienylmethylene)aniline, a compound structurally related to this compound, have been synthesized for applications in nonlinear optics. The study of their hyperpolarizability and nonlinear optic properties suggests potential use in the field of photonics and electro-optic modulators (Bagheri & Entezami, 2002).

Spectroscopic and Theoretical Studies

The compound has been a subject of spectroscopic and theoretical studies to understand its vibrational, geometrical, and electronic properties. Such studies are fundamental in materials science for designing molecules with specific properties for use in various applications, including chemical sensors and molecular electronics (Finazzi et al., 2003).

Safety and Hazards

4-Bromo-2-nitro-5-octyloxyaniline is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-2-nitro-5-(octyloxy)aniline are currently unknown This compound is relatively new and not much information is available about its specific targets

Mode of Action

It’s structurally related to 2-bromo-5-nitroaniline, which is known to undergo an intramolecular palladium-catalysed aryl amination reaction to produce benzimidazoles . It’s possible that this compound might have a similar mode of action, but this needs to be confirmed with further studies.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Properties

IUPAC Name

4-bromo-2-nitro-5-octoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O3/c1-2-3-4-5-6-7-8-20-14-10-12(16)13(17(18)19)9-11(14)15/h9-10H,2-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZPTCBPSUTRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681496
Record name 4-Bromo-2-nitro-5-(octyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-47-0
Record name Benzenamine, 4-bromo-2-nitro-5-(octyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-nitro-5-(octyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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